molecular formula C15H16N4S B2784539 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852375-29-2

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2784539
CAS No.: 852375-29-2
M. Wt: 284.38
InChI Key: XRCFFADNAAATAU-UHFFFAOYSA-N
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Description

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that’s of great interest in both academic and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step procedure:

  • Formation of the Pyridazine Ring: : Start with an appropriately substituted hydrazine and an alpha-keto ester to construct the pyridazine ring.

  • Triazole Formation:

  • Thioether Introduction: : This compound features an isopropylthio group, usually introduced through nucleophilic substitution using an appropriate thiol.

Industrial Production Methods

Industrial methods might utilize more robust and scalable conditions:

  • Catalysis: : Employing metal catalysts to speed up reactions.

  • Optimization: : Reaction optimization to achieve higher yields and purity.

  • Solvent Systems: : Utilizing environmentally friendly solvent systems to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions:

  • Oxidation: : The thioether group can be oxidized to sulfoxides or sulfones under oxidative conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro or azo intermediates, if present, can be reduced using agents like sodium borohydride.

  • Substitution: : Halogenated analogs can be substituted at different positions using nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide

  • Reduction: : Sodium borohydride, hydrogen gas with Pd-C catalyst

  • Substitution: : Halogens, organometallics for nucleophilic substitution

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Amines, hydroxylamines

  • Substitution: : Various substituted triazolopyridazines depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate for synthesizing more complex molecules and can act as a ligand in coordination chemistry due to its multiple donor sites.

Biology

In biological sciences, derivatives of this compound exhibit interesting bioactivities, such as antimicrobial and anticancer properties. These activities are often attributed to the interaction of the compound with biological targets like enzymes or DNA.

Medicine

The triazolopyridazine scaffold is being investigated for its therapeutic potential. Compounds similar to 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine show promise as drug candidates for conditions such as cancer, infections, and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as specialty polymers or coatings with unique properties, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action for compounds like 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or DNA, depending on the specific derivative and its intended application.

  • Pathways Involved: : It may inhibit enzyme activity by binding to the active site, or it might intercalate into DNA, disrupting replication processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

  • 6-(Ethylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

  • 6-(Propylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Highlighting Uniqueness

The uniqueness of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its isopropylthio substitution, which can influence its physical and chemical properties, making it distinct in terms of solubility, stability, and reactivity compared to its analogs. This variation allows for fine-tuning of the compound's properties to suit specific applications.

That’s the dive into this compound. What’s next on the menu of curiosity for today?

Properties

IUPAC Name

3-(4-methylphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-10(2)20-14-9-8-13-16-17-15(19(13)18-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFFADNAAATAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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